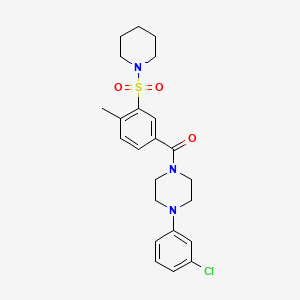![molecular formula C14H10N4O4 B2505485 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-06-4](/img/structure/B2505485.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative features a benzo[d][1,3]dioxol-5-yl group and a 2-methoxypyrimidin-5-yl group attached to the 1,2,4-oxadiazole core. The presence of these substituents suggests potential for varied biological activities and chemical reactivity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbonitriles or carboxylic acids. In the context of the provided papers, the synthesis of related compounds involves the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole derivatives . Although the exact synthetic route for the compound is not detailed, similar methodologies could potentially be applied, with appropriate modifications to incorporate the specific benzo[d][1,3]dioxol-5-yl and 2-methoxypyrimidin-5-yl groups.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The electronic distribution within the ring and the nature of the substituents can significantly influence the compound's reactivity and interaction with biological targets. Spectroscopic techniques, such as IR, NMR, and mass spectrometry, are typically employed to confirm the structure of such compounds .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including rearrangements and substitutions, depending on the substituents and reaction conditions. For instance, arylhydrazones of 5-amino-1,2,4-oxadiazole can rearrange into triazolyl ureas in dioxane/water, with the reaction pathway influenced by substituent effects and proton concentration . Such reactivity could be relevant for the compound , depending on its specific substituents and the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit significant acid/base stability, as demonstrated by related 3-oxo-1,2,3-oxadiazoles . The presence of electron-donating or withdrawing groups, such as methoxy or benzo[d][1,3]dioxol-5-yl, can affect the compound's solubility, melting point, and overall stability. Theoretical calculations and quantitative structure–activity relationships (QSAR) can provide insights into the properties and potential biological activities of these compounds .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been synthesized and evaluated for their potential as hole-blocking materials in OLEDs. The study focused on the synthesis of bis(1,3,4-oxadiazole) systems and their application in light-emitting diodes, demonstrating their efficiency in improving device performance (Wang et al., 2001).
Antioxidant Properties
A series of 5-substituted-1,3,4-oxadiazoles was designed, synthesized, and their antioxidant activities evaluated. The results indicated that certain derivatives exhibited significant antioxidant activities, highlighting their potential as lead compounds for new antioxidant agents (Rabie et al., 2016).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. These studies suggest their potential utility in protecting metals against corrosion, highlighting their practical applications in material science (Ammal et al., 2018).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. This research offers insights into developing new nematicides for agricultural applications (Liu et al., 2022).
Antifungal Agents
Synthesis and characterization of oxadiazole derivatives revealed their potent antifungal activities. The study demonstrates the potential of these compounds as antifungal agents, contributing to the development of new treatments for fungal infections (Malhotra et al., 2012).
Herbicidal Activities
Research into 1,3,4-oxadiazoles has also explored their application in agriculture as herbicides. The synthesis of oxadiazole derivatives and their preliminary herbicidal assay indicates that some compounds displayed good herbicidal activity, suggesting their use in weed control (Bao, 2008).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMRLVOCCOXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

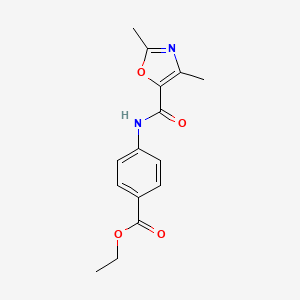
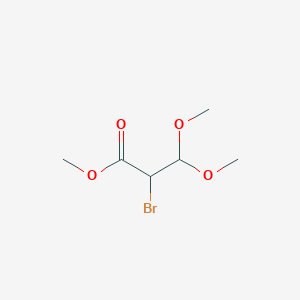
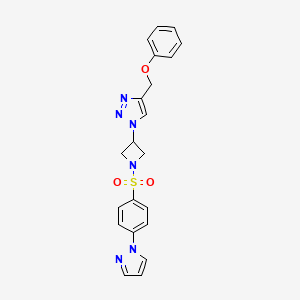

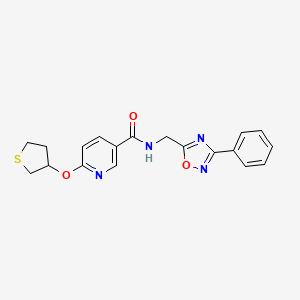



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)
![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)
